molecular formula C6H2FN2NaO2 B3040531 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt CAS No. 213990-58-0

5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt

Cat. No.: B3040531
CAS No.: 213990-58-0
M. Wt: 176.08 g/mol
InChI Key: SJHUNBZKNWZYPE-UHFFFAOYSA-M
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Description

5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt: is a fluorinated pyridine derivative. This compound is known for its unique chemical properties, making it a valuable building block in various chemical syntheses. It is often used in the development of pharmaceuticals and other biologically active molecules due to its ability to interact with biological systems in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carboxamide, which undergoes a series of reactions including chlorination and cyanation to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are typically carried out in specialized reactors to ensure safety and efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific properties, making it valuable in the development of new materials and catalysts.

Biology: This compound is used in biological research to study the effects of fluorinated pyridines on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, affecting their activity. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt is unique due to its specific combination of fluorine, hydroxyl, and cyano groups, along with the sodium salt form. This combination imparts distinct chemical properties, making it particularly useful in various scientific and industrial applications.

Properties

IUPAC Name

sodium;3-cyano-5-fluoro-6-oxo-1H-pyridin-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2.Na/c7-4-1-3(2-8)5(10)9-6(4)11;/h1H,(H2,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHUNBZKNWZYPE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1C#N)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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